

# Application Notes: Clozapine N-oxide Dihydrochloride for Chemogenetic Research

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## Compound of Interest

Compound Name: Clozapine N-oxide dihydrochloride

Cat. No.: B2363190

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## Introduction

Designer Receptors Exclusively Activated by Designer Drugs (DREADDs) are a powerful chemogenetic technology for remotely controlling cell signaling, particularly in neuroscience.[1][2] These engineered G protein-coupled receptors (GPCRs) are unresponsive to endogenous ligands but can be selectively activated by synthetic molecules.[1][3] The most common activator for muscarinic-based DREADDs is Clozapine N-oxide (CNO).[2] **Clozapine N-oxide dihydrochloride** is the water-soluble salt form of CNO, offering advantages in preparation and bioavailability for in vivo studies.[4][5] This document provides detailed notes, data, and protocols for its use.

## Mechanism of Action

CNO activates DREADDs by binding to the engineered receptor, which then couples to specific intracellular G-protein signaling pathways to either activate or inhibit neuronal activity.[1]

- Gq-Coupled DREADDs (e.g., hM3Dq): Upon CNO binding, hM3Dq activates the Gαq signaling pathway.[6][7] This stimulates phospholipase C (PLC), leading to the production of inositol trisphosphate (IP<sub>3</sub>) and diacylglycerol (DAG). IP<sub>3</sub> triggers the release of Ca<sup>2+</sup> from intracellular stores, increasing neuronal excitability and firing rates.[3][6]
- Gi-Coupled DREADDs (e.g., hM4Di): CNO binding to hM4Di engages the Gαi signaling pathway.[7][8] This inhibits adenylyl cyclase, reducing intracellular cAMP levels.[7] In neurons, this pathway also typically leads to the opening of G-protein-coupled inwardly-

rectifying potassium (GIRK) channels, causing membrane hyperpolarization and neuronal silencing.[8]

- Gs-Coupled DREADDs (e.g., rM3Ds): Activation of Gs-DREADDs by CNO stimulates adenylyl cyclase, leading to an increase in cAMP concentration and modulating neuronal activity.[7][9]

### Key Considerations for Experimental Design

Recent studies have highlighted critical factors that must be considered when using CNO:

- Reverse Metabolism: CNO can be reverse-metabolized to clozapine in vivo, particularly in rodents and primates.[10][11][12][13][14] Clozapine is a potent psychoactive drug with numerous endogenous targets, which can confound experimental results.[13][15]
- Off-Target Effects: Due to the conversion to clozapine, observed effects may not be solely due to DREADD activation.[12][15] Therefore, rigorous controls are essential.
- Essential Controls: The most critical control group consists of DREADD-free animals (e.g., expressing only a fluorescent reporter) that receive the same dose of CNO as the experimental DREADD-expressing group.[10][16][17] This accounts for any behavioral or physiological effects of CNO or its metabolite, clozapine.
- Pharmacokinetics: The dihydrochloride salt of CNO exhibits improved bioavailability compared to the freebase form.[5][18] After intraperitoneal (i.p.) injection in mice, CNO plasma levels typically peak within 15-30 minutes.[11][19] However, behavioral effects can last significantly longer.[19]
- Alternative Ligands: For experiments where potential clozapine-mediated effects are a major concern, alternative DREADD agonists like Compound 21 (C21) may be considered, as they show less conversion to clozapine.[10][11]

## Quantitative Data

### Table 1: Properties of Clozapine N-oxide Dihydrochloride

Property	Value	Source(s)
Synonyms	CNO (water-soluble), CNO dihydrochloride	[5][20]
Molecular Formula	C <sub>18</sub> H <sub>19</sub> ClN <sub>4</sub> O·2HCl	[18]
Molecular Weight	~415.75 g/mol (may vary with hydration)	[5][21]
Appearance	Orange or yellow solid	[18]
Solubility	≥ 100 mM in water, ≥ 100 mM in DMSO	[18]
Storage (Solid)	Desiccate at room temperature or 2-8°C	[18][20]
Storage (Solution)	Aliquot and store at -20°C or -80°C for up to 1 month	[18][22]

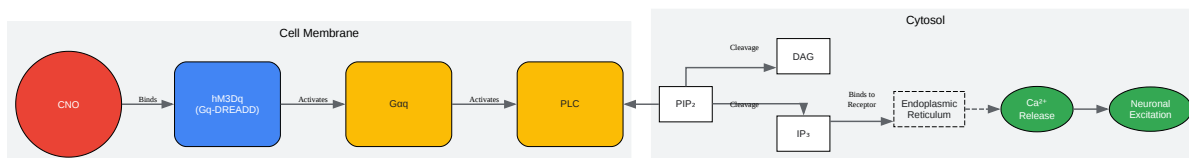
## Table 2: Example In Vivo Administration Parameters (Mouse)

Parameter	Range / Example	Notes	Source(s)
Route	Intraperitoneal (i.p.), Oral (drinking water), Subcutaneous	i.p. is most common for acute studies.	<a href="#">[4]</a> <a href="#">[23]</a>
Dose (i.p.)	0.2 - 10 mg/kg	Dose-response studies are highly recommended. Lower doses (e.g., 1 mg/kg) are often used to minimize off-target effects.	<a href="#">[10]</a> <a href="#">[16]</a>
Vehicle	0.9% Saline	CNO dihydrochloride is readily soluble in saline.	<a href="#">[22]</a> <a href="#">[23]</a>
Timing	Administer 15-30 min before behavioral testing	Peak plasma concentration is reached quickly, but behavioral effects can be delayed and prolonged.	<a href="#">[11]</a> <a href="#">[22]</a> <a href="#">[24]</a>
Concentration (Drinking Water)	0.1 - 1.0 mg/mL	A concentration of 0.25 mg/mL is often effective for chronic administration.	<a href="#">[25]</a>

**Table 3: Example In Vitro Application Parameters**

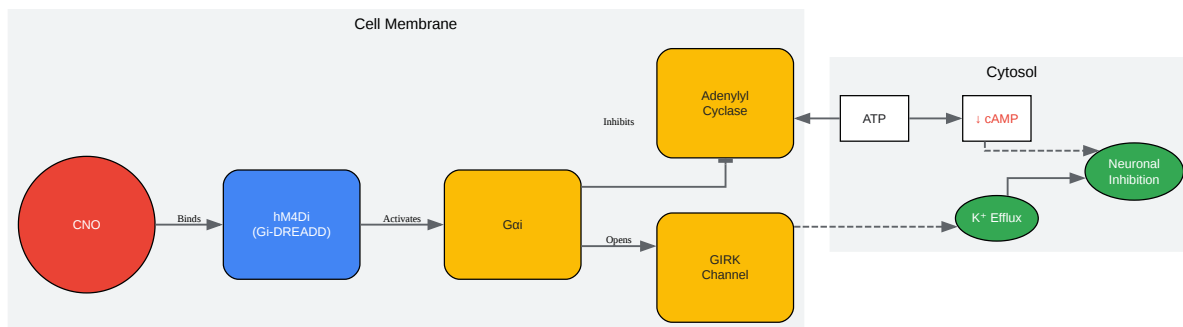
Parameter	Example Concentration	Application	Source(s)
Concentration	10 $\mu$ M	Bath application for ex vivo slice electrophysiology to confirm DREADD function.	<a href="#">[26]</a>

## Signaling Pathway & Workflow Diagrams



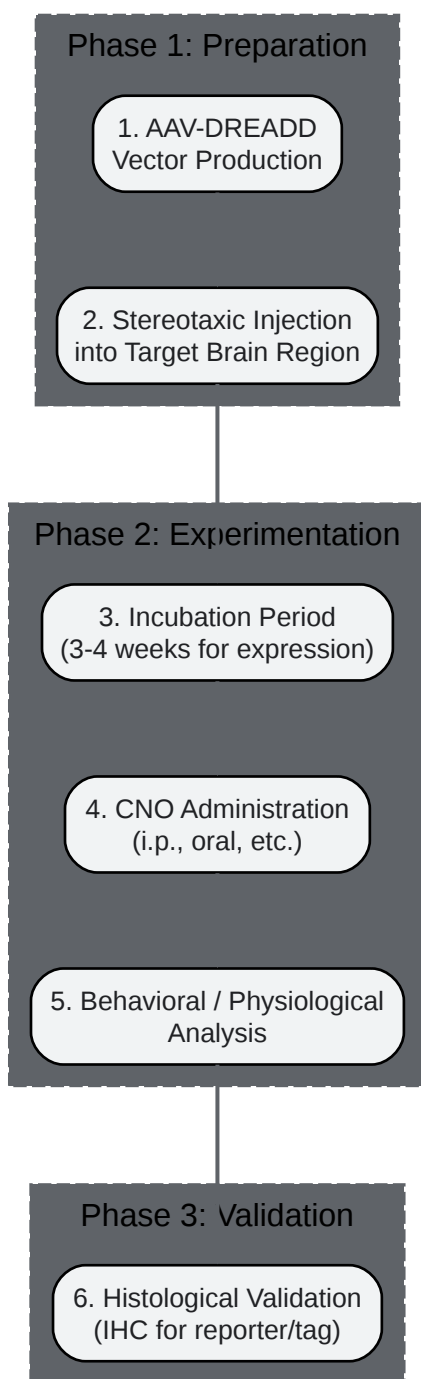
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Caption: Gq-DREADD (hM3Dq) signaling pathway initiated by CNO.



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Caption: Gi-DREADD (hM4Di) signaling pathway initiated by CNO.



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Caption: General experimental workflow for in vivo DREADD studies.

## Experimental Protocols

Protocol 1: Preparation of CNO Dihydrochloride for In Vivo Administration

This protocol describes the preparation of a stock solution for intraperitoneal (i.p.) injection in mice.

Materials:

- **Clozapine N-oxide dihydrochloride** powder
- Sterile 0.9% saline
- Sterile microcentrifuge tubes or vials
- Vortex mixer
- 0.22 µm syringe filter

Procedure:

- Calculate the required amount of CNO dihydrochloride powder. For a 1 mg/mL stock solution, weigh 5 mg of CNO dihydrochloride.
- Add the powder to a sterile tube.
- Add the corresponding volume of sterile 0.9% saline to the tube (e.g., 5 mL for a 1 mg/mL solution).
- Vortex thoroughly until the powder is completely dissolved.[\[23\]](#) The solution should be clear.
- (Optional but recommended) Sterilize the solution by passing it through a 0.22 µm syringe filter into a new sterile vial.
- For immediate use, dilute this stock to the final desired concentration with sterile saline.[\[22\]](#)
- For storage, aliquot the stock solution into single-use volumes in tightly sealed vials and store at -20°C for up to one month.[\[18\]](#)[\[22\]](#) Avoid repeated freeze-thaw cycles.

Protocol 2: In Vivo Administration via Intraperitoneal (i.p.) Injection in Mice

This protocol describes the administration of a prepared CNO solution to a mouse.

#### Materials:

- Prepared CNO solution (e.g., 0.1 mg/mL for a 1 mg/kg dose)
- Sterile saline (for control animals)
- 1 mL syringe with a 27-30 gauge needle
- Animal scale

#### Procedure:

- Weigh the mouse to determine its exact body weight.
- Calculate the required injection volume. The injection volume is typically 10  $\mu$ L per gram of body weight.[\[22\]](#)
  - Example: For a 25 g mouse receiving a 1 mg/kg dose from a 0.1 mg/mL solution:
    - Total dose needed:  $25 \text{ g} * (1 \text{ mg} / 1000 \text{ g}) = 0.025 \text{ mg}$
    - Volume to inject:  $0.025 \text{ mg} / 0.1 \text{ mg/mL} = 0.25 \text{ mL}$  (or 250  $\mu$ L)
- Draw the calculated volume of CNO solution into the syringe. Ensure there are no air bubbles.
- Properly restrain the mouse to expose the abdomen.
- Insert the needle into the lower abdominal quadrant, avoiding the midline to prevent damage to the bladder or cecum.
- Inject the solution smoothly.
- Return the mouse to its home cage and monitor for any adverse reactions.
- For control animals, inject an equivalent volume of sterile saline.
- Conduct behavioral or physiological testing 15-30 minutes post-injection, or as determined by your specific experimental timeline.[\[22\]](#)[\[24\]](#)

### Protocol 3: Chronic Administration via Drinking Water in Mice

This protocol is adapted for non-invasive, chronic DREADD activation.

#### Materials:

- CNO dihydrochloride powder
- Autoclaved drinking water
- (Optional) Sucrose, to improve palatability
- Light-blocking water bottles

#### Procedure:

- Determine the target daily dose and water consumption. Mice drink approximately 5 mL per day. A concentration of 0.25 mg/mL in the drinking water will result in a dose of ~5-6 mg/kg/day.[\[25\]](#)
- Prepare the CNO water. For a 0.25 mg/mL solution, dissolve 250 mg of CNO dihydrochloride in 1 L of autoclaved water.[\[27\]](#)
- (Optional) To mask any taste and encourage consumption, add sucrose to a final concentration of 2%.[\[27\]](#)[\[28\]](#)
- Pour the solution into light-blocking water bottles and wrap them in foil to further protect from light.[\[27\]](#)
- Provide the CNO-containing water to the experimental animals. Control animals should receive vehicle water (e.g., 2% sucrose in water).
- Monitor water intake daily to ensure consistent dosing.[\[27\]](#)[\[28\]](#)
- Prepare fresh CNO water at least once a week and store the stock solution at 4°C.[\[27\]](#)

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